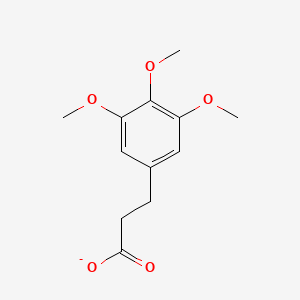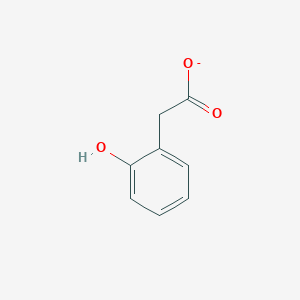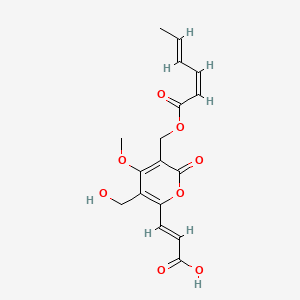
Islandic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Islandic acid is a natural product found in Talaromyces islandicus with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- Antioxidant Properties : A study by Gülçin, Oktay, Küfrevioğlu, and Aslan (2002) demonstrated that aqueous extracts of Cetraria islandica exhibit significant antioxidant activity. The study found that these extracts showed higher antioxidant activity compared to alpha-tocopherol, suggesting that Cetraria islandica is a potential source of natural antioxidants (Gülçin, Oktay, Küfrevioğlu, & Aslan, 2002).
Biochemical Applications
- Biochemical Analysis : In a study on artificial floating islands, Nakai et al. (2008) identified the release of anti-cyanobacterial compounds from plants suitable for these systems, including phenolic and carboxylic compounds (Nakai et al., 2008).
Isolation and Purification
- Isolation of Paraconic Acids : González, Schwaiger, and Stuppner (2023) described a two-step isolation protocol for protolichesterinic acid and lichesterinic acid, both paraconic acids found in Cetraria islandica. This protocol involves Sephadex LH20 column chromatography and fast centrifugal partition chromatography, achieving high purity and recovery rates (González, Schwaiger, & Stuppner, 2023).
Environmental Applications
- Urban Heat Island Effect : Lei (2011) conducted a study evaluating concrete acid corrosion in urban areas due to the urban heat island effect. The research highlighted the impact of temperature on the corrosion coefficient of concrete specimens (Lei, 2011).
Molecular Dynamics
- Study of Molecular Structures : Horhant et al. (2007) utilized a light-fluorous catch and release approach for the separation of a mixture of three paraconic acids extracted from Cetraria islandica. This method facilitated the isolation of compounds like roccellaric acid (Horhant et al., 2007).
Eigenschaften
CAS-Nummer |
81827-56-7 |
|---|---|
Produktname |
Islandic acid |
Molekularformel |
C17H18O8 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(E)-3-[5-[[(2Z,4E)-hexa-2,4-dienoyl]oxymethyl]-3-(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H18O8/c1-3-4-5-6-15(21)24-10-12-16(23-2)11(9-18)13(25-17(12)22)7-8-14(19)20/h3-8,18H,9-10H2,1-2H3,(H,19,20)/b4-3+,6-5-,8-7+ |
InChI-Schlüssel |
OUBRQRPPZKZTIX-GFCVGDSUSA-N |
Isomerische SMILES |
C/C=C/C=C\C(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)O)CO)OC |
SMILES |
CC=CC=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)O)CO)OC |
Kanonische SMILES |
CC=CC=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)O)CO)OC |
Synonyme |
islandic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



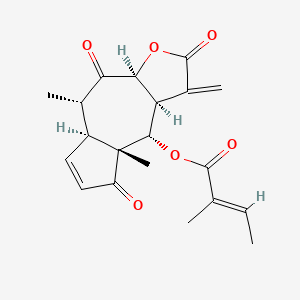
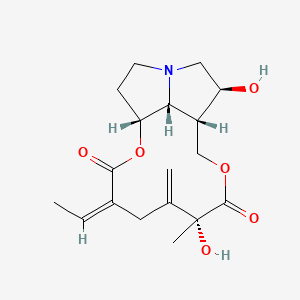
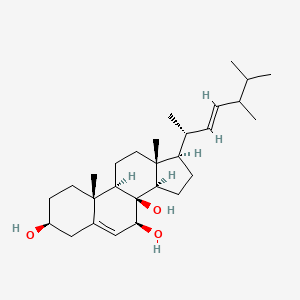
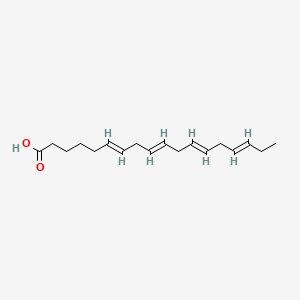
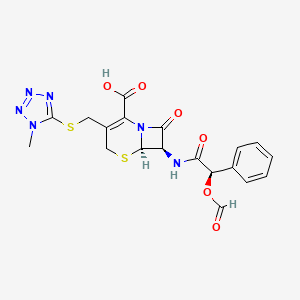
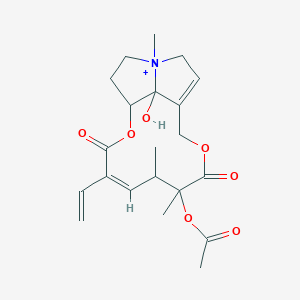
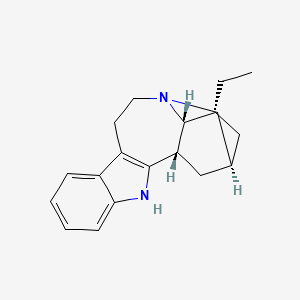
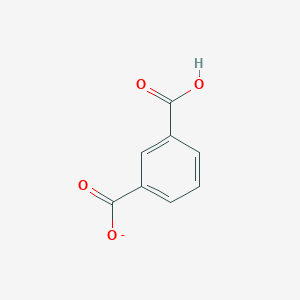
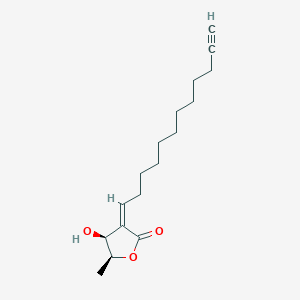
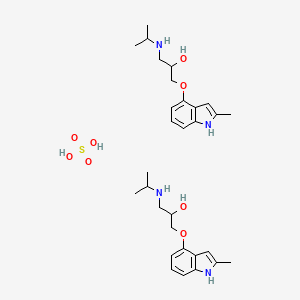
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
